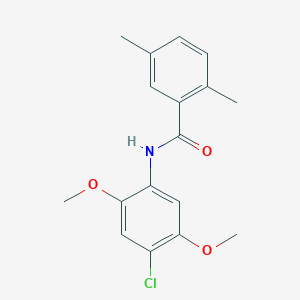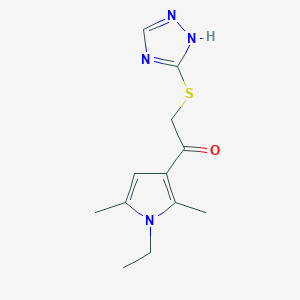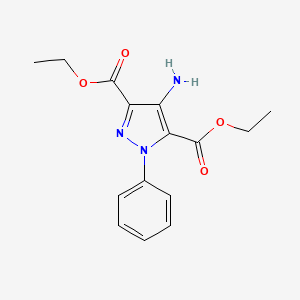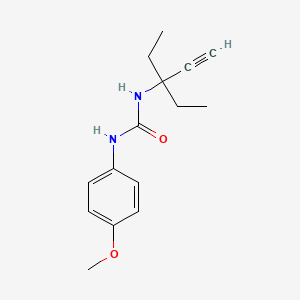
4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and pathways that are involved in inflammation and cancer. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. It has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole has potent anti-inflammatory and anticancer effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of disease. In addition, the compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole is its high purity and yield, which makes it suitable for use in lab experiments. The compound is stable and can be easily synthesized. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole. One area of research is the development of new analogs of the compound that may have improved properties. Another area of research is the study of the compound's potential applications in the treatment of other diseases, such as cardiovascular disease and metabolic disorders. Additionally, the compound may have potential applications in the field of imaging, particularly in the development of new imaging techniques for the diagnosis and monitoring of disease.
Métodos De Síntesis
The synthesis of 4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole involves the reaction of 2-methyl-3-furoic acid hydrazide with bromine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the reaction is high, and the purity of the final compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
4-bromo-1-(2-methyl-3-furoyl)-1H-pyrazole has been used extensively in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have potent anti-inflammatory and anticancer properties. It has also been studied for its potential use as a diagnostic tool in imaging techniques.
Propiedades
IUPAC Name |
(4-bromopyrazol-1-yl)-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-6-8(2-3-14-6)9(13)12-5-7(10)4-11-12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHFKRMEOBOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrazol-1-yl)(2-methylfuran-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
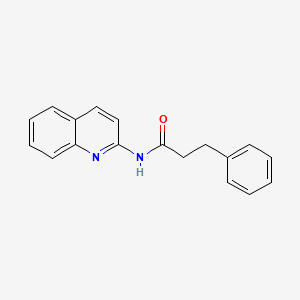
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)

